2,2-Dimethyltetrahydro-2H-pyran-3-amine
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Overview
Description
2,2-Dimethyltetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as molecular iodine or transition metal complexes can be employed to facilitate the cyclization reaction. The use of solvent-free conditions or environmentally benign solvents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, more saturated amine compounds, and various substituted tetrahydropyran derivatives .
Scientific Research Applications
2,2-Dimethyltetrahydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyltetrahydro-2H-pyran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyltetrahydro-2H-pyran-4-amine
- 2,2-Dimethyltetrahydro-2H-pyran-5-amine
- 3,4-Dihydro-2H-pyran-3-amine
Uniqueness
2,2-Dimethyltetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2-dimethyloxan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(8)4-3-5-9-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
ZBVQPRQERQOOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCO1)N)C |
Origin of Product |
United States |
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